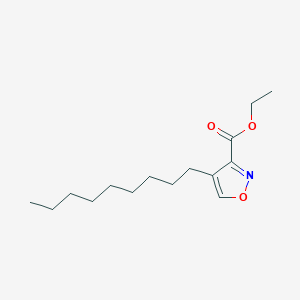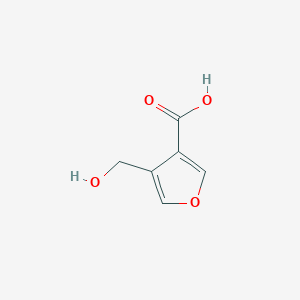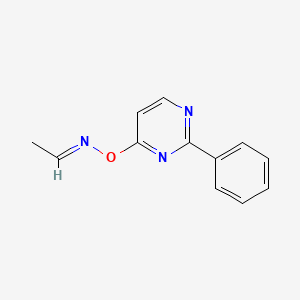
2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This particular compound is notable for its unique structure, which includes a trifluoromethyl group and a hydroxyhexyl side chain, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable pyrimidine precursor.
Functional Group Introduction: Introduction of the trifluoromethyl group is achieved through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Side Chain Addition: The hydroxyhexyl side chain is introduced via alkylation reactions, often using hexyl halides under basic conditions.
Amino Group Addition: Amination reactions are carried out to introduce the amino groups at the 2 and 6 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to facilitate reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Methyl derivatives.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials with unique properties due to its trifluoromethyl group.
Mécanisme D'action
The mechanism of action of 2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. For example, it may inhibit DNA replication in cancer cells or interfere with viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaminopyrimidin-4(1H)-one: Lacks the trifluoromethyl and hydroxyhexyl groups.
5-Trifluoromethyl-2,6-diaminopyrimidin-4(1H)-one: Contains the trifluoromethyl group but lacks the hydroxyhexyl side chain.
2,6-Diamino-5-hexylpyrimidin-4(1H)-one: Contains the hexyl side chain but lacks the trifluoromethyl group.
Uniqueness
2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one is unique due to the presence of both the trifluoromethyl group and the hydroxyhexyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
647831-33-2 |
|---|---|
Formule moléculaire |
C10H15F3N4O2 |
Poids moléculaire |
280.25 g/mol |
Nom IUPAC |
2,4-diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H15F3N4O2/c11-10(12,13)6(18)4-2-1-3-5-7(14)16-9(15)17-8(5)19/h6,18H,1-4H2,(H5,14,15,16,17,19) |
Clé InChI |
KYYYJSQOWQRNCU-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(C(F)(F)F)O)CC1=C(N=C(NC1=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)



![6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12908145.png)







![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)

